molecular formula C20H19NO4 B276651 N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-furylmethyl)amine

N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-furylmethyl)amine

Cat. No. B276651
M. Wt: 337.4 g/mol
InChI Key: MJERVEHKUSDGJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-furylmethyl)amine, commonly known as 2C-B-Fly, is a synthetic psychedelic compound that belongs to the phenethylamine and benzodioxole families. It was first synthesized in 1996 by Aaron P. Monte, a medicinal chemist at Purdue University. 2C-B-Fly is a potent agonist of the 5-HT2A receptor and has been found to produce visual and auditory hallucinations, altered states of consciousness, and euphoria.

Mechanism of Action

2C-B-Fly is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of psychedelics. It also has affinity for the 5-HT2B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. The exact mechanism of action of 2C-B-Fly is not fully understood, but it is believed to involve the modulation of neurotransmitter systems such as serotonin, dopamine, and glutamate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2C-B-Fly are similar to those of other psychedelics. It produces visual and auditory hallucinations, altered states of consciousness, and euphoria. It has also been found to increase heart rate, blood pressure, and body temperature. Studies have shown that 2C-B-Fly has a low potential for toxicity and dependence, making it a promising candidate for therapeutic use.

Advantages and Limitations for Lab Experiments

One advantage of using 2C-B-Fly in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows for more precise manipulation of the serotonin system and better understanding of its role in behavior and cognition. However, one limitation is the lack of research on its long-term effects and potential toxicity. More research is needed to determine the safety and efficacy of 2C-B-Fly for therapeutic use.

Future Directions

Future research on 2C-B-Fly should focus on its potential therapeutic applications for the treatment of anxiety, depression, and addiction. Studies should also investigate the long-term effects and potential toxicity of 2C-B-Fly, as well as its interactions with other drugs and medications. Additionally, research should explore the molecular mechanisms underlying the effects of 2C-B-Fly on the brain and behavior.

Synthesis Methods

The synthesis of 2C-B-Fly involves the reaction of 2,5-dimethoxybenzaldehyde with 3-(2-furyl)acrylic acid to form the intermediate 4-(2-furyl)-2,5-dimethoxyphenylacetic acid. This intermediate is then reduced to the corresponding alcohol using sodium borohydride and acetic acid. The alcohol is then converted to the corresponding chloride using thionyl chloride and reacted with 4-(1,3-benzodioxol-5-ylmethoxy)benzylamine to form 2C-B-Fly.

Scientific Research Applications

2C-B-Fly has been used in scientific research to study the effects of psychedelic compounds on the brain and behavior. It has been found to produce effects similar to other psychedelics such as LSD and psilocybin, but with a shorter duration of action. Studies have also shown that 2C-B-Fly has potential therapeutic applications for the treatment of anxiety, depression, and addiction.

properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]-N-(furan-2-ylmethyl)methanamine

InChI

InChI=1S/C20H19NO4/c1-2-18(22-9-1)12-21-11-15-3-6-17(7-4-15)23-13-16-5-8-19-20(10-16)25-14-24-19/h1-10,21H,11-14H2

InChI Key

MJERVEHKUSDGJJ-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)COC3=CC=C(C=C3)CNCC4=CC=CO4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COC3=CC=C(C=C3)CNCC4=CC=CO4

Origin of Product

United States

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